![molecular formula C12H15BO2 B6337210 (Z)-3-Hexenyl-3-boronic acid catechol ester, 95% CAS No. 107648-56-6](/img/structure/B6337210.png)
(Z)-3-Hexenyl-3-boronic acid catechol ester, 95%
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Overview
Description
(Z)-3-Hexenyl-3-boronic acid catechol ester, 95% (also known as 3HB-CAT-95) is an organoboron compound that has been used in a variety of scientific research applications. It is an important reagent for the synthesis of new compounds, and has been used in a variety of biochemical and physiological experiments.
Scientific Research Applications
3HB-CAT-95 has been used in a variety of scientific research applications, including organic synthesis, enzyme inhibition, and drug delivery. In particular, 3HB-CAT-95 has been used as a reagent for the synthesis of new compounds, such as organoboronates and boron-containing molecules. It has also been used to study the inhibition of enzymes, such as the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 3HB-CAT-95 has been used as a drug delivery agent, as it can be used to transport drugs to specific sites in the body.
Mechanism of Action
The mechanism of action of 3HB-CAT-95 is not fully understood. However, it is known that the boron atom in the 3HB-CAT-95 molecule is able to interact with certain functional groups, such as alcohols and amines. This interaction is believed to be responsible for the inhibition of enzymes, as well as the transport of drugs to specific sites in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3HB-CAT-95 are not fully understood. However, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 3HB-CAT-95 has been used as a drug delivery agent, as it can be used to transport drugs to specific sites in the body.
Advantages and Limitations for Lab Experiments
The main advantage of using 3HB-CAT-95 in lab experiments is its ability to interact with certain functional groups, such as alcohols and amines. This allows for the synthesis of new compounds, as well as the inhibition of enzymes and the transport of drugs to specific sites in the body. However, 3HB-CAT-95 is not without its limitations. It is a relatively expensive reagent and can be difficult to handle in the laboratory. Additionally, the mechanism of action of 3HB-CAT-95 is not fully understood, so it is difficult to predict the exact effects of the compound.
Future Directions
There are a number of potential future directions for 3HB-CAT-95. One potential direction is the development of new compounds that can be synthesized using 3HB-CAT-95. Additionally, further research into the mechanism of action of 3HB-CAT-95 could lead to new applications for the compound. Finally, the development of more efficient and cost-effective methods for the synthesis of 3HB-CAT-95 could lead to increased use of the compound in laboratory experiments.
Synthesis Methods
The synthesis of 3HB-CAT-95 is achieved through a two-step reaction. The first step involves the reaction of 3-hexenol with boronic acid in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH). This reaction yields a boronate ester, which is then reacted with catechol in the presence of a base (such as NaOH) to yield the desired 3HB-CAT-95.
properties
IUPAC Name |
2-hex-3-en-3-yl-1,3,2-benzodioxaborole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BO2/c1-3-7-10(4-2)13-14-11-8-5-6-9-12(11)15-13/h5-9H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UESZEZBDXVOEDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2=CC=CC=C2O1)C(=CCC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Ethyl-but-1-enyl)-benzo[1,3,2]dioxaborole |
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